molecular formula C20H21ClFN3O2S B14951587 4-butyl-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide

4-butyl-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide

Cat. No.: B14951587
M. Wt: 421.9 g/mol
InChI Key: HFBGGAMBGWTWHB-UHFFFAOYSA-N
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Description

4-BUTYL-N-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a butyl group and a pyrazole ring

Preparation Methods

The synthesis of 4-BUTYL-N-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring and the sulfonamide group. The synthetic route may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the Chlorofluorophenyl Group: This step involves the reaction of the pyrazole ring with a chlorofluorobenzyl halide under basic conditions.

    Formation of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzene ring with a sulfonyl chloride in the presence of a base.

    Final Coupling: The final step involves coupling the pyrazole derivative with the sulfonamide derivative under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

4-BUTYL-N-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorofluorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

4-BUTYL-N-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and antimicrobial properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms of action.

Mechanism of Action

The mechanism of action of 4-BUTYL-N-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

4-BUTYL-N-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE can be compared with other sulfonamide derivatives and pyrazole-containing compounds. Similar compounds include:

    Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole, which are known for their antimicrobial properties.

    Pyrazole Derivatives: Compounds like celecoxib and rimonabant, which are used as anti-inflammatory and anti-obesity agents, respectively.

The uniqueness of 4-BUTYL-N-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H21ClFN3O2S

Molecular Weight

421.9 g/mol

IUPAC Name

4-butyl-N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-4-yl]benzenesulfonamide

InChI

InChI=1S/C20H21ClFN3O2S/c1-2-3-5-15-8-10-17(11-9-15)28(26,27)24-16-12-23-25(13-16)14-18-19(21)6-4-7-20(18)22/h4,6-13,24H,2-3,5,14H2,1H3

InChI Key

HFBGGAMBGWTWHB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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